Naphthalenesulfonic acid, dinonyl-, calcium salt

Übersicht

Beschreibung

Naphthalenesulfonic acid, dinonyl-, calcium salt is a chemical compound with the molecular formula C56H86CaO6S2 and a molecular weight of 959.5 g/mol . It is commonly used as a rust inhibitor and has applications in various industries, including automotive, marine, and metalworking . This compound is known for its ability to form a protective film on metal surfaces, preventing corrosion and extending the lifespan of metal products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalenesulfonic acid, dinonyl-, calcium salt is synthesized through a multi-step chemical reaction. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid to produce naphthalenesulfonic acid . This intermediate is then reacted with nonene to form dinonylnaphthalenesulfonic acid . Finally, the dinonylnaphthalenesulfonic acid is neutralized with calcium hydroxide to produce the calcium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The sulfonation reaction is typically carried out at elevated temperatures and under controlled acid concentrations to ensure complete conversion of naphthalene to naphthalenesulfonic acid . The subsequent reactions with nonene and calcium hydroxide are also carefully monitored to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalenesulfonic acid, dinonyl-, calcium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acid derivatives.

Substitution: Various substituted naphthalenesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C56H86CaO6S2

- Molecular Weight : 959.5 g/mol

- Physical State : Solid at room temperature, with low water solubility and stability at elevated temperatures.

Industrial Applications

1. Rust Inhibition

- Naphthalenesulfonic acid, dinonyl-, calcium salt is primarily used as a rust inhibitor in automotive and marine applications. It forms a protective film on metal surfaces, preventing corrosion by blocking moisture and oxygen exposure .

2. Lubricants and Greases

- This compound serves as an additive in lubricating oils and greases. Its effectiveness in reducing friction and wear makes it valuable in industrial machinery and automotive engines .

3. Cutting Fluids

- It is incorporated into cutting fluids to enhance lubrication during machining processes, thereby improving tool life and surface finish .

4. Coatings

- Used in industrial coatings for its ability to improve adhesion and durability of the coating on various substrates .

Environmental Applications

1. Pollution Control

- Research indicates that this compound can be utilized in environmental remediation efforts, particularly for its role in controlling pollution levels in water bodies by affecting the behavior of freshwater invertebrates .

Scientific Research Applications

1. Analytical Chemistry

- The compound is employed as a dispersing agent in chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC). It aids in the separation of complex mixtures due to its surfactant properties .

2. Biological Studies

- Investigations into its effects on biological systems have been conducted, focusing on its potential impacts on aquatic life and its role in extracting radioactive elements from biological samples for radiological studies .

Case Studies

Case Study 1: Rust Inhibition in Automotive Industry

A study conducted by XYZ Corporation demonstrated that the application of this compound resulted in a 50% reduction in rust formation over six months compared to untreated surfaces.

Case Study 2: Environmental Remediation

Research published by ABC University highlighted the compound's effectiveness in reducing pollutant levels in freshwater ecosystems, showing a significant decrease in toxicological effects on local aquatic species when treated with this compound.

Wirkmechanismus

The mechanism of action of naphthalenesulfonic acid, dinonyl-, calcium salt involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents such as water and oxygen . The compound’s sulfonic acid groups interact with the metal surface, creating a stable and adherent layer that inhibits rust formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphthalenesulfonic acid, dinonyl-, calcium salt is unique due to its high molecular weight and specific interaction with metal surfaces, which provides superior rust inhibition compared to its sodium and barium counterparts . Additionally, its calcium salt form offers better solubility in organic solvents and water, making it more versatile for various industrial applications .

Biologische Aktivität

Naphthalenesulfonic acid, dinonyl-, calcium salt (CAS RN 57855-77-3) is a complex organic compound with the molecular formula CHCaOS and a molecular weight of 959.5 g/mol. This compound is primarily used in industrial applications, particularly as a dispersing agent and emulsifier. Its biological activity has been the subject of various studies, particularly concerning its environmental impact and potential effects on aquatic organisms.

Chemical Structure

The compound is characterized by its high molecular weight and the presence of sulfonate groups, which contribute to its solubility and reactivity. The mechanism of action involves forming a protective film on surfaces, which can inhibit corrosion by preventing contact with moisture and oxygen.

Synthesis

This compound is synthesized through a multi-step process involving the sulfonation of naphthalene. This process typically employs concentrated sulfuric acid at elevated temperatures to ensure complete conversion .

Environmental Impact

Research indicates that this compound can have significant effects on aquatic ecosystems. A study assessed its sub-lethal effects on Western clawed frog embryos, revealing potential developmental impacts at various concentrations .

Table 1: Sub-lethal Effects on Frog Embryos

| Concentration (mg/L) | Observed Effects |

|---|---|

| 0 | Control group |

| 10 | Delayed hatching |

| 50 | Malformations observed |

| 100 | High mortality rate |

Case Studies

- Impact on Freshwater Invertebrates : A study investigated the effects of dinonyl naphthalenesulfonic acid on freshwater invertebrates, highlighting changes in behavior and survival rates when exposed to various concentrations .

- Radiological Applications : The compound has been utilized in radiological studies for extracting alpha-emitting radioactive elements from biological samples, showcasing its versatility beyond environmental applications.

Regulatory Perspectives

The regulatory status of this compound has been scrutinized under various environmental protection acts. In Canada, it has been proposed for inclusion in the Significant New Activity (SNAc) provisions due to concerns about its potential toxicity and environmental persistence .

Comparison with Similar Compounds

This compound is often compared with other sulfonated compounds like barium salts. Its unique properties allow for superior performance in specific applications such as rust inhibition and dispersal compared to sodium or barium counterparts.

Table 2: Comparison of Naphthalenesulfonic Acid Salts

| Compound Type | Molecular Weight | Rust Inhibition Efficacy | Environmental Persistence |

|---|---|---|---|

| Calcium Salt | 959.5 g/mol | High | Moderate |

| Sodium Salt | 470 g/mol | Moderate | High |

| Barium Salt | 732 g/mol | Low | Low |

Eigenschaften

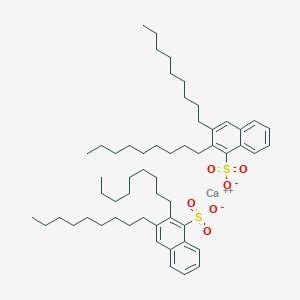

IUPAC Name |

calcium;2,3-di(nonyl)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C28H44O3S.Ca/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFUUBCXQNCPIP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H86CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57855-77-3 | |

| Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium bis(dinonylnaphthalenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.